molecular formula C15H11Cl3N2O2 B13915474 Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate

Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate

Cat. No.: B13915474
M. Wt: 357.6 g/mol
InChI Key: BTKJBVXJRGUKOF-XSFVSMFZSA-N
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Preparation Methods

The synthesis of Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate involves multiple steps. Initially, 3,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate then undergoes a reaction with benzyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

benzyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C15H11Cl3N2O2/c16-12-7-6-11(8-13(12)17)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+

InChI Key

BTKJBVXJRGUKOF-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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